molecular formula C12H18O3 B14466371 {[2-(2-Methoxyethoxy)ethoxy]methyl}benzene CAS No. 66226-69-5

{[2-(2-Methoxyethoxy)ethoxy]methyl}benzene

Cat. No.: B14466371
CAS No.: 66226-69-5
M. Wt: 210.27 g/mol
InChI Key: LNSYLOMFXLBQIF-UHFFFAOYSA-N
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Description

2-(2-Methoxyethoxy)ethylbenzyl ether is a chemical compound that belongs to the class of ethers. It is characterized by the presence of a benzyl group attached to an ethylene glycol chain, which is further substituted with a methoxyethoxy group. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyethoxy)ethylbenzyl ether typically involves the Williamson ether synthesis. This method requires the reaction of a benzyl halide with an alkoxide ion derived from 2-(2-methoxyethoxy)ethanol. The reaction is carried out under basic conditions, often using sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as the base .

Industrial Production Methods

In an industrial setting, the production of 2-(2-Methoxyethoxy)ethylbenzyl ether may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the etherification process. The use of catalysts and advanced purification techniques, such as distillation and chromatography, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyethoxy)ethylbenzyl ether can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Nucleophiles like halides, thiols, and amines.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted benzyl ethers.

Scientific Research Applications

2-(2-Methoxyethoxy)ethylbenzyl ether has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Methoxyethoxy)ethylbenzyl ether involves its interaction with various molecular targets and pathways. In biological systems, the compound can act as a solubilizer, enhancing the solubility and bioavailability of hydrophobic drugs. It can also interact with cell membranes, altering their permeability and facilitating the transport of active ingredients .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methoxyethoxy)ethylbenzyl ether stands out due to its unique combination of a benzyl group and a methoxyethoxy group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring both hydrophilic and lipophilic characteristics, such as in pharmaceuticals and coatings .

Properties

CAS No.

66226-69-5

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

2-(2-methoxyethoxy)ethoxymethylbenzene

InChI

InChI=1S/C12H18O3/c1-13-7-8-14-9-10-15-11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3

InChI Key

LNSYLOMFXLBQIF-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCC1=CC=CC=C1

Origin of Product

United States

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